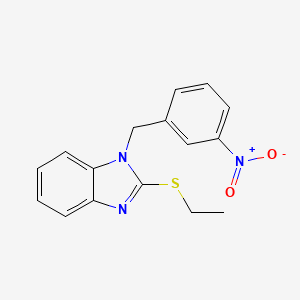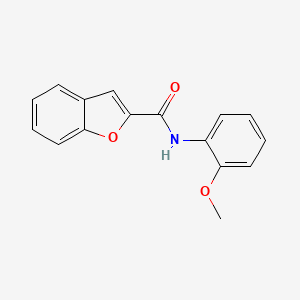![molecular formula C16H15N3S B5543372 5,5-二甲基-3-(2-噻吩基)-5,6-二氢[1,2,4]三唑并[3,4-a]异喹啉](/img/structure/B5543372.png)
5,5-二甲基-3-(2-噻吩基)-5,6-二氢[1,2,4]三唑并[3,4-a]异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of triazoloisoquinolines involves several key reactions, typically starting from isoquinoline or its derivatives. For example, substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines can be obtained by reacting substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid, leading to the formation of 3-perfluoroalkyl derivatives through dehydration of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolyl)hydrazides of perfluorocarboxylic acids (Glushkov et al., 2000).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a triazolo[3,4-a]isoquinoline core, which can be modified at various positions to yield derivatives with different properties. Crystal structure analysis can provide detailed insights into the molecular arrangement, hydrogen bonding, and other structural features critical for understanding the compound's behavior and reactivity (Sokol et al., 2001).
Chemical Reactions and Properties
Triazoloisoquinolines undergo various chemical reactions, including cyclization, methylation, and reactions with electrophiles and nucleophiles, leading to a wide range of derivatives. These reactions are crucial for exploring the chemical space around the core structure and for the synthesis of compounds with tailored properties for specific applications. For instance, the synthesis of 2-aryl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo-[3,4-a]isoquinolinium tetrafluoroborates illustrates the compound's capacity to engage in reactions leading to quaternary salts, which are precursors to N-heterocyclic carbenes (Glushkov et al., 2008).
Physical Properties Analysis
The physical properties of triazoloisoquinolines, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the crystal and molecular structures can be studied to understand the compound's behavior in solid state, which is important for material science applications and for determining conditions for storage and handling (Sokol et al., 2001).
科学研究应用
合成与结构分析
已经对与5,5-二甲基-3-(2-噻吩基)-5,6-二氢[1,2,4]三唑并[3,4-a]异喹啉相关的化合物的合成和结构特征进行了研究。一项研究详细介绍了s-三唑并[3,4-a]异喹啉的合成和相互转化,重点介绍了通过环化反应和结构修饰合成这些化合物及其衍生物的方法 (Sidhu, Naqui, & Iyengar, 1966)。另一项研究提出了合成5,5-二烷基-3-全氟烷基-5,6-二氢-1,2,4-三唑并[3,4-a]异喹啉的途径,重点是通过使特定前体与水合肼和三氟乙酸反应来获得取代衍生物 (Glushkov 等,2000).
潜在应用
尽管在现有文献中没有明确提到5,5-二甲基-3-(2-噻吩基)-5,6-二氢[1,2,4]三唑并[3,4-a]异喹啉在科学研究中的直接应用,但已对相关化合物进行了研究以了解其潜在应用:
- 抗氧化活性:一项对采用一锅法合成的1,2,3-三唑-嘧啶并[4,5-c]异喹啉杂化物进行的研究表明,某些化合物具有有效的抗氧化活性,表明具有治疗应用的潜力 (Narsimha, Battula, & Nagavelli, 2018).
- 抗菌研究:另一项研究调查了含有异喹啉部分的新查耳酮,表明对各种细菌菌株和真菌具有抗菌功效,这可以指导新型抗菌剂的开发 (Mukhtar 等,2022).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5,5-dimethyl-3-thiophen-2-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-16(2)10-11-6-3-4-7-12(11)14-17-18-15(19(14)16)13-8-5-9-20-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHVNADXQPDNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5543302.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5543310.png)


![4-{5-[(phenylthio)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5543349.png)
![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)
![(4S)-N-ethyl-4-[(methoxyacetyl)amino]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-prolinamide](/img/structure/B5543359.png)

![5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5543375.png)

![2-methyl-8-(5-phenylpentanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543396.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate](/img/structure/B5543403.png)
